molecular formula C20H24 B14291856 1,1'-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) CAS No. 113459-88-4

1,1'-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene)

Cat. No.: B14291856
CAS No.: 113459-88-4
M. Wt: 264.4 g/mol
InChI Key: NEHLFMOCDWNWEH-UHFFFAOYSA-N
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Description

1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) is an organic compound characterized by its unique structure, which includes two 2,4,5-trimethylbenzene groups connected by an ethene-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) typically involves the reaction of 2,4,5-trimethylbenzene with ethene derivatives under specific conditions. One common method is the use of a condensation reaction, where the starting materials are heated in the presence of a catalyst to facilitate the formation of the ethene-1,2-diyl bridge.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethene-1,2-diyl bridge to an ethane-1,2-diyl bridge.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Ethane-1,2-diyl derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) has several applications in scientific research:

    Materials Science: Used in the synthesis of high-performance polymers and advanced materials due to its rigid structure.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in coordination chemistry, facilitating various catalytic processes.

Mechanism of Action

The mechanism by which 1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In materials science, its rigid structure contributes to the mechanical properties of polymers and composites.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Ethane-1,2-diyl)bis(2,4,5-trimethylbenzene): Similar structure but with an ethane-1,2-diyl bridge instead of an ethene-1,2-diyl bridge.

    1,1’-(Ethene-1,2-diyl)bis(2,4,6-trimethylbenzene): Similar structure but with different methyl group positions on the benzene rings.

Uniqueness

1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) is unique due to the specific positioning of the methyl groups and the presence of the ethene-1,2-diyl bridge, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

113459-88-4

Molecular Formula

C20H24

Molecular Weight

264.4 g/mol

IUPAC Name

1,2,4-trimethyl-5-[2-(2,4,5-trimethylphenyl)ethenyl]benzene

InChI

InChI=1S/C20H24/c1-13-9-17(5)19(11-15(13)3)7-8-20-12-16(4)14(2)10-18(20)6/h7-12H,1-6H3

InChI Key

NEHLFMOCDWNWEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C=CC2=C(C=C(C(=C2)C)C)C)C

Origin of Product

United States

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